molecular formula C12H24N2O B4782402 N-(1-propylpiperidin-4-yl)butanamide

N-(1-propylpiperidin-4-yl)butanamide

Cat. No.: B4782402
M. Wt: 212.33 g/mol
InChI Key: JEUIZBXJJSMERY-UHFFFAOYSA-N
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Description

N-(1-Propylpiperidin-4-yl)butanamide is a synthetic organic compound characterized by a piperidine core substituted with a propyl group at the nitrogen atom and a butanamide moiety at the 4-position. Its structure includes a tertiary amine (piperidine ring) and a linear aliphatic amide chain, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(1-propylpiperidin-4-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-3-5-12(15)13-11-6-9-14(8-4-2)10-7-11/h11H,3-10H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUIZBXJJSMERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1CCN(CC1)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-propylpiperidin-4-yl)butanamide typically involves the reaction of 1-propylpiperidine with butanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-propylpiperidin-4-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions where the butanamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines or reduced derivatives.

    Substitution: Various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

N-(1-propylpiperidin-4-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of N-(1-propylpiperidin-4-yl)butanamide involves its interaction with specific molecular targets in the body. It may act on receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison with Patent-Listed Tubulin Inhibitors

Compound Name Key Structural Features Molecular Weight Reported Activity
This compound Piperidine, propyl-N, butanamide ~212.34 (calc.) Not specified in evidence
2-[(3-Ethynyl-8-methyl-6-quinolyl)oxy]-N-propyl-butanamide (D.1.12) Quinoline-oxy, propylamide ~383.47 Tubulin inhibition, antifungal
N-Ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide (D.1.8) Quinoline-oxy, ethylamide ~355.43 Tubulin inhibition

Key Observations :

  • The absence of aromatic heterocycles (e.g., quinoline) in this compound suggests divergent mechanisms compared to patent-listed tubulin inhibitors.

Comparison with Opioid Receptor Agonists

highlights fentanyl analogs like beta-Hydroxythiofentanyl and Carfentanil , which share a piperidine core and amide linkage but differ in substituents critical for opioid receptor binding.

Table 2: Comparison with Fentanyl Analogs

Compound Name Key Structural Features Molecular Weight Reported Activity
This compound Propylpiperidine, butanamide ~212.34 (calc.) Not specified in evidence
beta-Hydroxythiofentanyl Phenethylpiperidine, thiophene-hydroxyl, propionamide 358.50 µ-opioid receptor agonist
Carfentanil Phenethylpiperidine, methyl ester, phenylpropionamide 394.52 Ultra-potent opioid agonist

Key Observations :

  • This compound lacks the phenethyl group and aromatic amide substituents (e.g., phenyl) essential for high-affinity opioid receptor binding .
  • The aliphatic butanamide chain may reduce receptor affinity compared to the aryl-substituted amides in fentanyl analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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